Benzotriazol-1-yl Prop-2-enyl Carbonate

Description

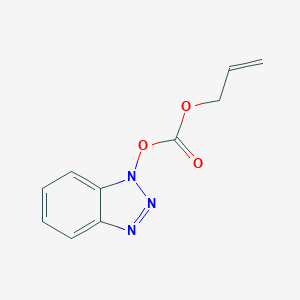

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-7-15-10(14)16-13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIKYYADAVJMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)ON1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395702 | |

| Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102423-16-5 | |

| Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Application of Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt)

Executive Summary

This technical guide provides an in-depth exploration of Benzotriazol-1-yl Prop-2-enyl Carbonate, a key reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group in modern organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reagent's synthesis, physicochemical properties, and critical applications. We present a robust, field-tested protocol for the synthesis of the title compound, explain the mechanistic rationale behind its use in amine protection, and detail the orthogonal, palladium-catalyzed deprotection strategy that makes the Alloc group an invaluable tool in multistep synthesis, particularly in peptide and natural product chemistry.

Introduction: The Strategic Value of Orthogonal Protection

The success of complex molecular synthesis hinges on the strategic use of protecting groups. An ideal protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the molecule. The allyloxycarbonyl (Alloc) group is a paramount example of such a tool, offering a unique deprotection pathway that is orthogonal to many common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2]

Benzotriazol-1-yl Prop-2-enyl Carbonate, hereafter referred to as Alloc-OBt, is a highly efficient reagent for installing the Alloc group onto primary and secondary amines. The benzotriazole moiety serves as an excellent leaving group, facilitating a smooth and high-yielding acylation reaction under mild conditions. The true synthetic power of the Alloc group is realized in its cleavage, which is achieved via palladium(0)-catalyzed allylic transfer, a set of conditions that preserves most other functional groups.[3][4] This guide will provide the necessary technical details to empower scientists to confidently synthesize and deploy Alloc-OBt in their synthetic campaigns.

Synthesis of Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt)

Reaction Principle and Mechanism

The synthesis of Alloc-OBt is achieved through the nucleophilic acyl substitution reaction between 1-hydroxybenzotriazole (HOBt) and allyl chloroformate. The reaction proceeds by the attack of the hydroxyl group of HOBt on the carbonyl carbon of allyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Causality and Critical Parameter Selection (Expertise & Experience)

While a specific, detailed experimental procedure for the synthesis of Alloc-OBt is not extensively documented in peer-reviewed journals, the following protocol is constructed based on established principles for the acylation of N-hydroxy compounds. The choice of each parameter is critical for ensuring high yield, purity, and safety.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are ideal solvents. They are aprotic, effectively solubilize the reactants, and are relatively inert under the reaction conditions. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive allyl chloroformate.

-

Base: Triethylamine (TEA) is the preferred base. It is a non-nucleophilic, organic base that effectively scavenges the generated HCl to form triethylammonium chloride. Its volatility simplifies removal during workup, which is a distinct advantage over inorganic bases that can complicate aqueous extractions. Pyridine can also be used.

-

Temperature Control: The reaction is initiated at 0 °C by placing the reaction vessel in an ice bath. Allyl chloroformate is highly reactive and the acylation is exothermic. Maintaining a low temperature during the addition of the chloroformate minimizes potential side reactions and prevents thermal decomposition of the product.

-

Workup: The workup is designed to remove the triethylammonium chloride salt and any unreacted HOBt. A simple aqueous wash is effective. The salt partitions into the aqueous layer, while the organic product remains in the non-polar solvent.

Detailed Experimental Protocol: Synthesis of Alloc-OBt

Materials:

-

1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)

-

Allyl chloroformate

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole monohydrate (10.0 g, 65.3 mmol).

-

Add anhydrous DCM (100 mL) to the flask. Stir the suspension.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add triethylamine (10.0 mL, 71.8 mmol, 1.1 equivalents) dropwise to the stirring suspension.

-

In a separate, dry dropping funnel, add allyl chloroformate (7.7 mL, 71.8 mmol, 1.1 equivalents). Add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Benzotriazol-1-yl Prop-2-enyl Carbonate as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Mechanism for amine protection using Alloc-OBt.

Experimental Protocol: Alloc-Protection of an Amino Acid Ester

-

Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in a suitable solvent such as DCM or a mixture of THF/pyridine (9:1). [5]2. Add a base like triethylamine or DIPEA (2.2 equivalents) to neutralize the salt and act as a proton scavenger.

-

Add Alloc-OBt (1.1 - 1.2 equivalents) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction. [5]4. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. [5]5. Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with 5% aqueous sodium bicarbonate, water, and brine. [5]6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Alloc-protected amino acid ester.

Orthogonal Deprotection of the Alloc Group

The key advantage of the Alloc group is its unique deprotection under neutral conditions using a palladium(0) catalyst and an allyl scavenger. [3][6]This orthogonality allows for selective deprotection in the presence of acid- and base-labile groups.

Mechanism of Deprotection: The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex (e.g., Pd(PPh₃)₄) to the allyl group's double bond. This is followed by oxidative addition to form a π-allyl-palladium(II) complex. [7]The carbamate then decarboxylates to release the free amine. An allyl scavenger, such as phenylsilane or dimedone, is required to irreversibly trap the allyl group from the palladium complex, regenerating the Pd(0) catalyst and driving the reaction forward. [7]

Caption: Catalytic cycle of Pd(0)-mediated Alloc deprotection.

Experimental Protocol: Alloc-Deprotection on Solid Phase

-

Swell the Alloc-protected peptide resin in anhydrous DCM or THF in a peptide synthesis vessel.

-

Prepare a deprotection solution containing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.3 equivalents) and an allyl scavenger like phenylsilane (PhSiH₃, 20-25 equivalents) in the reaction solvent.

-

Add the deprotection solution to the resin and agitate gently under an inert atmosphere for 1-2 hours at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with the solvent (e.g., 3x THF), followed by washes with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DCM.

-

The deprotected amine on the resin is now ready for the next coupling step.

Safety and Handling

-

Personal Protective Equipment (PPE): Always handle Benzotriazol-1-yl Prop-2-enyl Carbonate in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Reactivity Hazards: The precursor, allyl chloroformate, is highly toxic, corrosive, and a lachrymator. It must be handled with extreme care. The synthesis reaction is exothermic and should be cooled appropriately.

-

Disposal: All chemical waste, especially palladium-containing solutions from deprotection reactions, must be disposed of according to institutional and local environmental regulations.

References

-

Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sharma, A., et al. (2012). Deoxyguanosine Interstrand Cross-Link in a 5′-GNC Motif and Repair by Human O6-Alkylguanine-DNA Alkyltransferase. Journal of the American Chemical Society. Retrieved from [Link]

-

Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-6. doi: 10.1111/j.1399-3011.2001.00816.x. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3. AllocOBt=1‐(allyloxycarbonyloxy)‐1H‐benzotriazole. Retrieved from [Link]

-

Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. doi: 10.1002/psc.2910. Retrieved from [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. US7331920B2 - Glycopeptide antibiotics, combinational libraries of glycopeptide antibiotics and methods of producing same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of Oligonucleotides Containing an O6-2′-Deoxyguanosine-Alkyl-O6-2′-Deoxyguanosine Interstrand Cross-Link in a 5′-GNC Motif and Repair by Human O6-Alkylguanine-DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7803785B2 - Gemcitabine prodrugs, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-HOBt) in Organic Chemistry

Executive Summary

In the intricate landscape of modern organic synthesis, particularly in the realm of peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group stands out as a uniquely versatile tool, offering a critical layer of orthogonality against the workhorse protecting groups like Fmoc and Boc. This guide provides an in-depth technical analysis of Benzotriazol-1-yl Prop-2-enyl Carbonate, commonly referred to as Alloc-HOBt. We will explore its role as a highly efficient reagent for the introduction of the Alloc group, delve into the mechanistic underpinnings of its application and removal, and present field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent to innovate and optimize complex synthetic routes.

The Strategic Value of Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-HOBt)

Benzotriazol-1-yl Prop-2-enyl Carbonate is not merely another reagent; it is a sophisticated tool for installing one of the most useful orthogonal protecting groups in synthesis. Its structure features the allyloxycarbonyl (Alloc) moiety activated as an ester with 1-hydroxybenzotriazole (HOBt).

Structure of Alloc-HOBt:

-

Allyloxycarbonyl (Alloc) group: The functional protecting group.

-

1-Hydroxybenzotriazole (HOBt) ester: An excellent leaving group that facilitates the efficient transfer of the Alloc group to a nucleophile, typically an amine.

The core utility of Alloc-HOBt stems from the properties of the Alloc group itself. In complex syntheses, such as the construction of modified peptides, chemists must be able to selectively unmask one functional group while leaving others intact. This principle is known as orthogonality .[1][2] The Alloc group is prized because its removal conditions—typically involving a palladium(0) catalyst—are completely neutral to the acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups that form the foundation of most solid-phase peptide synthesis (SPPS) strategies.[3] This allows for precise, selective modifications, such as side-chain cyclization, branching, or the attachment of labels and payloads to a peptide backbone.[2]

Mechanism of Amine Protection

The efficacy of Alloc-HOBt as an Alloc-transfer agent is rooted in the principles of active ester chemistry. The HOBt moiety makes the carbonyl carbon of the carbonate highly electrophilic and susceptible to nucleophilic attack.

The process follows a logical, self-validating pathway:

-

Nucleophilic Attack: The target amine attacks the activated carbonyl carbon of Alloc-HOBt.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, eliminating the highly stable 1-hydroxybenzotriazole anion.

-

Formation of Alloc-Carbamate: The final product is the stable, Alloc-protected amine (a carbamate).

This reaction is typically clean and high-yielding, driven by the formation of the stable HOBt byproduct.

Caption: Mechanism of amine protection using Alloc-HOBt.

Core Application: Orthogonal Protection in Peptide Synthesis

The primary theater of operations for Alloc-HOBt is in advanced Solid-Phase Peptide Synthesis (SPPS). Here, it is used to prepare Alloc-protected amino acids, which are then incorporated into a growing peptide chain.[4] A common scenario involves protecting the ε-amino group of a lysine residue, designated as Fmoc-Lys(Alloc)-OH.

Workflow Logic:

-

Chain Assembly: The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. The Fmoc-Lys(Alloc)-OH residue is incorporated at the desired position.

-

Orthogonal Deprotection: Once the main peptide chain is complete, the N-terminal Fmoc group is removed and replaced with an acid-stable Boc group to prevent side reactions. Then, the resin-bound peptide is treated with a palladium(0) catalyst to selectively remove only the Alloc group from the lysine side chain.

-

Selective Modification: This exposes a single, free amine on the lysine side chain, which is now available for specific modification (e.g., attachment of a fluorescent dye, a polyethylene glycol chain, or cyclization with another part of the peptide).

-

Final Cleavage: All other protecting groups (like tBu) and the resin linkage are cleaved simultaneously using a strong acid like trifluoroacetic acid (TFA).

Caption: Orthogonal SPPS workflow using Alloc protection.

Protocols for Alloc Group Removal: From Classic to Green

The removal of the Alloc group is the critical step that leverages its orthogonality. The choice of method depends on factors like substrate sensitivity, scale, and environmental considerations.

A. The Classic Method: Palladium(0)-Catalyzed Allyl Transfer

This is the most established and widely trusted method.[5] It relies on a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which forms a π-allyl complex. A nucleophilic "scavenger" is required to trap the allyl cation, driving the reaction to completion.

Causality Behind Component Choices:

-

Catalyst (Pd(PPh₃)₄): Provides the active Pd(0) species that coordinates to the allyl double bond. It is effective but can be air-sensitive.

-

Scavenger (Phenylsilane, Morpholine, Dimedone): Acts as an irreversible sink for the allyl group, preventing re-protection or other side reactions. Phenylsilane is often preferred for its efficiency and clean byproducts.[5]

-

Solvent (DCM or DMF): Must be anhydrous and capable of swelling the resin (for SPPS) and dissolving reagents.

Experimental Protocol: On-Resin Alloc Deprotection

-

Resin Preparation: Swell the peptide-resin (containing the Alloc-protected residue, ~0.1 mmol) in anhydrous Dichloromethane (DCM, ~5 mL) for 30 minutes in a fritted reaction vessel.

-

Reagent Preparation: In a separate vial, prepare the deprotection cocktail. For every 0.1 mmol of Alloc groups, add Phenylsilane (20 equivalents) and Pd(PPh₃)₄ (0.2 equivalents) to 5 mL of anhydrous DCM.

-

Scientist's Note: The catalyst is the most expensive and sensitive component. Using a minimal, effective amount is key. Phenylsilane is used in large excess to ensure the reaction goes to completion quickly.

-

-

Reaction: Drain the DCM from the resin. Add the deprotection cocktail to the resin. Stopper the vessel and agitate gently (e.g., on a vortex mixer or shaker) at room temperature for 2 hours.

-

Washing: Drain the reaction solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash cycle is:

-

DCM (3 x 10 mL)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding to the next synthetic step.

B. A Modern, Metal-Free Alternative: Iodine-Mediated Deprotection

Recent advancements have focused on developing more sustainable ("green") methodologies that avoid heavy metal catalysts. A notable development is the use of iodine and water for on-resin Alloc removal.[4]

Mechanism Insight: This method proceeds via an iodocyclization mechanism. The iodine reacts with the allyl double bond and the carbamate's carbonyl oxygen to form an iodomethyldioxolane imine intermediate. This intermediate is then hydrolyzed by water to release the free amine, carbon dioxide, and iodo-propanol byproducts.[4]

Key Advantages:

-

Metal-Free: Avoids the cost, toxicity, and rigorous purification required to remove palladium.

-

Readily Available Reagents: Iodine and water are inexpensive and easy to handle.

-

Sustainable Solvents: Can be performed in environmentally friendlier solvents like ethyl acetate.[4]

Comparative Data: Deprotection Conditions

| Parameter | Palladium(0) Catalysis | Iodine-Mediated Method |

| Primary Reagents | Pd(PPh₃)₄, Phenylsilane | I₂, H₂O |

| Catalyst | Palladium (Heavy Metal) | None |

| Typical Time | 1-2 hours | 1-4 hours |

| Temperature | Room Temperature | 40-60 °C |

| Key Advantage | Widely established, reliable | Sustainable, metal-free |

| Reference | ,[5] | [4] |

Safety and Handling

As with all laboratory reagents, proper handling is essential.

-

Benzotriazole Derivatives: Benzotriazole and its derivatives can be harmful if swallowed and cause serious eye irritation.[6][7] Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium Catalysts: Palladium reagents, particularly Pd(PPh₃)₄, can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for best results and longevity.

-

Waste Disposal: Dispose of heavy metal waste (palladium) and organic solvents according to institutional and local environmental regulations.

Conclusion

Benzotriazol-1-yl Prop-2-enyl Carbonate is a cornerstone reagent for the strategic implementation of the Alloc protecting group. Its value lies not in the protection step alone, but in the vast synthetic possibilities unlocked by the orthogonality of the Alloc group. While traditional palladium-catalyzed deprotection remains a highly reliable and robust method, the emergence of innovative, metal-free alternatives points toward a future of more sustainable and efficient chemical synthesis. For the modern drug development professional and research scientist, a thorough understanding of both the classic and cutting-edge applications of Alloc-HOBt is indispensable for designing and executing the complex, multi-step syntheses required to create the next generation of therapeutics.

References

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters - ACS Publications. Available at: [Link]

-

SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

- Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoy... ResearchGate. Available at: https://www.researchgate.net/publication/329596489_synthesis_characterization_and_biological_screening_of_ligand_2-2-5-benzoyl-1h-123-_benzotriazole-1-yl-2-oxoethylamino_propionic_acid

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. IUCr. Available at: [Link]

-

(PDF) Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate. Available at: [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Alloc Protecting Group Removal Protocol. Peptide-Protein & Molecular Catalysis Core. Available at: [Link]

-

SAFETY DATA SHEET - 1,2,3-Benzotriazole. Carl ROTH. Available at: [Link]

Sources

An In-Depth Technical Guide to Benzotriazol-1-yl Prop-2-enyl Carbonate: Synthesis, Application, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzotriazol-1-yl Prop-2-enyl Carbonate, a key reagent in modern organic synthesis, particularly within the realm of drug development and peptide chemistry. We will delve into its fundamental properties, synthesis, and its critical role as a stable and efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines.

Core Identification and Properties

Benzotriazol-1-yl Prop-2-enyl Carbonate, often referred to in literature as Allyl 1-benzotriazolyl carbonate or Alloc-OBt, is a stable, crystalline solid that serves as a superior alternative to traditional reagents for amine protection.

Key Identifiers and Chemical Properties:

| Property | Value | Source |

| Chemical Name | Benzotriazol-1-yl Prop-2-enyl Carbonate | - |

| Synonyms | Allyl 1-benzotriazolyl carbonate, Alloc-OBt | [1] |

| CAS Number | 102423-16-5 | [2] |

| Molecular Formula | C₁₀H₉N₃O₃ | [2] |

| Molecular Weight | 219.20 g/mol | [2] |

| IUPAC Name | 2H-benzotriazol-4-yl prop-2-enyl carbonate | [2] |

The compound's stability as a crystalline solid that can be stored at room temperature for extended periods offers a significant logistical advantage over unstable reagents like allyl chloroformate.[1]

Chemical Structure:

The structure features an allyl carbonate moiety attached to the N-1 position of a benzotriazole ring. This unique arrangement is key to its reactivity and function.

Synthesis of Alloc-OBt from HOBt and Allyl Chloroformate

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1-hydroxybenzotriazole (HOBt) (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Base Addition: Add triethylamine (Et₃N) (1.0 eq) to the solution and stir.

-

Reaction Initiation: Cool the mixture in an ice bath (0 °C). Slowly add allyl chloroformate (1.0 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and continue stirring for 2-4 hours. The formation of a precipitate (triethylammonium chloride) will be observed.

-

Work-up: Filter the reaction mixture to remove the precipitate.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Benzotriazol-1-yl Prop-2-enyl Carbonate as a crystalline solid.

Application in Amine Protection

The primary application of Benzotriazol-1-yl Prop-2-enyl Carbonate is for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. The Alloc group is a valuable tool in multi-step synthesis due to its unique cleavage conditions, which are orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile). [3][4]

Core Advantages of Alloc-OBt Reagent:

-

High Purity of Products: Unlike reactions with allyl chloroformate, the use of Alloc-OBt avoids the formation of dipeptide and tripeptide impurities during the protection of amino acids. [1]* Stability: As a crystalline solid, it is significantly more stable and easier to handle than the highly reactive and unstable allyl chloroformate. [1]* Mild Reaction Conditions: The protection reaction proceeds efficiently at room temperature under mild basic conditions. [1]

Reaction Scheme for Amine Protection:

N-Protection of an Amine using Alloc-OBt

Step-by-Step Methodology (for Amino Acid Protection):

-

Reagent Preparation: Dissolve the amino acid (1.0 eq) in a mixture of acetonitrile and water.

-

Base Addition: Add triethylamine (2.0 eq) to the amino acid solution and stir until fully dissolved.

-

Reaction Initiation: Add Benzotriazol-1-yl Prop-2-enyl Carbonate (1.05 eq) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature (approx. 20-25 °C) for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the HOBt byproduct.

-

Isolation: Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1N HCl).

-

Purification: Extract the N-Alloc protected amino acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure product.

Deprotection of the Alloc Group

The removal of the Alloc group is a key step that leverages its unique reactivity. It is typically cleaved under neutral conditions using a palladium(0) catalyst, which does not affect acid- or base-labile protecting groups. [3]

Reaction Scheme for Deprotection:

Palladium-Catalyzed Deprotection of an N-Alloc Amine

Step-by-Step Methodology (On-Resin Peptide Synthesis):

-

Resin Preparation: Swell the Alloc-protected peptidyl resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Inert Atmosphere: Flush the reaction vessel with an inert gas, such as argon or nitrogen. This is critical as the palladium(0) catalyst is air-sensitive. [3]3. Reagent Solution: Prepare a solution of the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.3 eq), and an allyl scavenger, such as phenylsilane (PhSiH₃) or morpholine (10-20 eq), in an anhydrous, deoxygenated solvent (e.g., DCM or THF).

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively with the reaction solvent, followed by other solvents like DMF and DCM to remove all traces of the catalyst and byproducts.

-

Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free amine.

Mechanistic Insights

Synthesis and Protection:

The synthesis of Benzotriazol-1-yl Prop-2-enyl Carbonate proceeds via a standard nucleophilic acyl substitution. The nitrogen of HOBt attacks the electrophilic carbonyl carbon of allyl chloroformate, with triethylamine acting as a base to neutralize the HCl byproduct.

In the subsequent protection step, the amine to be protected acts as a nucleophile, attacking the activated carbonyl carbon of the Alloc-OBt reagent. The benzotriazolyl group is an excellent leaving group, which facilitates the reaction under mild conditions. This activation is superior to that of a simple chloride (from Alloc-Cl), leading to cleaner reactions.

Deprotection Mechanism:

The cleavage of the Alloc group is a catalytic cycle initiated by the palladium(0) complex.

-

Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond, forming a π-allyl palladium(II) complex.

-

Decarboxylation: The resulting carbamate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.

-

Reductive Elimination: The allyl group is transferred from the palladium complex to a scavenger molecule. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Workflow Overview

Safety and Handling

Benzotriazol-1-yl Prop-2-enyl Carbonate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [2]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

The precursor, 1-hydroxybenzotriazole (anhydrous), is known to be explosive and should be handled with extreme caution. [5]Commercial HOBt is typically supplied as a hydrate to mitigate this risk.

References

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. J Pept Sci. 2016;22(10):622-627. [Link]

-

Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

- Mondal, S., et al. Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. Tetrahedron Letters. 2001;42(31):5229-5232.

-

Nelson, R. E., et al. A new universal linker for solid phase DNA synthesis. Nucleic Acids Research. 1997;25(15):3185–3191. [Link]

-

PubChem. Allyl 1-benzotriazolyl carbonate. CID 53796165. [Link]

- Gomez-Martin, C., et al. Nα-Alloc temporary protection in solid phase peptide synthesis: Use of amine-borane complexes as nucleophilic allyl group scavengers. J. Chem. Soc., Perkin Trans. 1. 1999: 2871-2874.

-

PubChemLite. Allyl 1-benzotriazolyl carbonate (C10H9N3O3). [Link]

-

Wikipedia. Hydroxybenzotriazole. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Benzotriazol-1-yl Prop-2-enyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Benzotriazol-1-yl Prop-2-enyl Carbonate, a molecule of interest in synthetic chemistry and drug development. Given the limited availability of direct experimental spectra in the public domain, this document synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups: the benzotriazole moiety, the allyl group, and the carbonate linker. This approach, grounded in first principles of spectroscopy and supported by data from analogous structures, offers a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features for Spectroscopic Analysis

Benzotriazol-1-yl Prop-2-enyl Carbonate (Molecular Formula: C₁₀H₉N₃O₃, Molecular Weight: 219.20 g/mol , Exact Mass: 219.0644 Da) is comprised of a planar benzotriazole ring system linked via a carbonate group to a flexible allyl chain.[1] This unique combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected signals.

Caption: Molecular structure of Benzotriazol-1-yl Prop-2-enyl Carbonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons of the benzotriazole ring and the aliphatic protons of the allyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonate and the triazole ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d | 1H | Ar-H | The proton ortho to the triazole nitrogen is expected to be the most deshielded due to the inductive effect of the nitrogen atoms. |

| ~7.65 - 7.40 | m | 3H | Ar-H | The remaining three aromatic protons will appear as a complex multiplet in the typical aromatic region. |

| ~6.00 | ddt | 1H | -CH= | The internal vinyl proton will be a multiplet due to coupling with the terminal vinyl protons and the methylene protons. |

| ~5.45 | dq | 1H | =CH₂ (trans) | The terminal vinyl proton trans to the main chain will show geminal and trans coupling. |

| ~5.35 | dq | 1H | =CH₂ (cis) | The terminal vinyl proton cis to the main chain will show geminal and cis coupling. |

| ~4.90 | dt | 2H | -O-CH₂- | The methylene protons adjacent to the carbonate oxygen are deshielded and will show coupling to the vinyl proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzotriazol-1-yl Prop-2-enyl Carbonate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The carbonate carbonyl carbon is a key diagnostic signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C=O (Carbonate) | The carbonate carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms. |

| ~145.0, ~132.0 | Ar-C (quaternary) | The two quaternary carbons of the benzotriazole ring fused to the benzene ring. |

| ~131.0 | -CH= | The internal vinyl carbon. |

| ~129.0, ~125.0, ~120.0, ~114.0 | Ar-CH | The four aromatic methine carbons of the benzotriazole ring. The exact shifts will vary based on their position relative to the nitrogen atoms. |

| ~120.0 | =CH₂ | The terminal vinyl carbon. |

| ~70.0 | -O-CH₂- | The methylene carbon adjacent to the carbonate oxygen. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Acquisition time: ~1.5 s

-

Spectral width: 0 to 200 ppm

-

Proton decoupling will be applied to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies. The strong carbonyl stretch of the carbonate is a prominent feature.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2950-2850 | Weak | C-H stretch (aliphatic) | Stretching vibrations for the sp³ C-H bonds of the methylene group. |

| ~1780-1760 | Strong | C=O stretch (carbonate) | The high frequency of the carbonyl stretch is characteristic of carbonates due to the electron-withdrawing effect of the second oxygen atom. |

| ~1645 | Medium | C=C stretch (alkene) | The stretching vibration of the carbon-carbon double bond in the allyl group. |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1250-1200 | Strong | C-O stretch (carbonate) | The asymmetric C-O stretching of the carbonate group. |

| ~1000-900 | Medium | =C-H bend (alkene) | Out-of-plane bending vibrations for the vinyl protons. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the beam path of an FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty spectrometer or the pure salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 219 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the molecule (219.0644 Da). |

| 178 | [M - C₃H₅]⁺ | Loss of the allyl radical. |

| 134 | [M - C₃H₅O₂]⁺ | Loss of the allyl carbonate radical. |

| 119 | [C₆H₅N₃]⁺ | The benzotriazole cation, a very stable and likely prominent fragment. |

| 91 | [C₆H₅N]⁺ | Loss of N₂ from the benzotriazole fragment. |

| 41 | [C₃H₅]⁺ | The allyl cation. |

digraph "Mass_Spec_Fragmentation" { graph [splines=true, overlap=false, rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="[M]⁺˙ (m/z 219)"]; F1 [label="[M - C₃H₅]⁺ (m/z 178)"]; F2 [label="[C₆H₅N₃]⁺ (m/z 119)"]; F3 [label="[C₆H₅N]⁺ (m/z 91)"]; F4 [label="[C₃H₅]⁺ (m/z 41)"];

M -> F1 [label="- C₃H₅˙"]; M -> F4 [label=""]; F1 -> F2 [label="- CO₂"]; F2 -> F3 [label="- N₂"]; }

Caption: Proposed key fragmentation pathways for Benzotriazol-1-yl Prop-2-enyl Carbonate in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Benzotriazol-1-yl Prop-2-enyl Carbonate. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, identification, and application of this compound. The provided rationale for the predicted spectral features, grounded in fundamental principles and data from related structures, offers a solid foundation for interpreting experimental results.

References

-

PubChem. Allyl 1-benzotriazolyl carbonate. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.

Sources

The Superiority of Benzotriazol-1-yl Prop-2-enyl Carbonate in Amine Protection: A Technical Guide

Introduction: The Critical Role of Amine Protection in Modern Synthesis

In the intricate landscape of pharmaceutical and chemical synthesis, the selective modification of polyfunctional molecules is paramount. Amines, being nucleophilic, readily react with a wide array of electrophiles. This inherent reactivity, while advantageous for certain transformations, necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[1] The ideal protecting group strategy involves the easy and selective installation of the group, its stability under various reaction conditions, and its facile, selective removal without compromising the integrity of the target molecule.[1][2]

For decades, allyl chloroformate (Alloc-Cl) has been a widely used reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group. The Alloc group is valued for its orthogonality to other common protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), as it is stable to both acidic and basic conditions and can be selectively removed under mild conditions using palladium catalysis.[3][4][5] However, the utility of allyl chloroformate is significantly undermined by its hazardous nature. It is a volatile, corrosive, flammable, and highly toxic liquid that reacts violently with water, posing significant handling and safety challenges in a laboratory setting.

This technical guide introduces a superior alternative: Benzotriazol-1-yl Prop-2-enyl Carbonate (also known as 1-(allyloxycarbonyl)benzotriazole or Alloc-OBt). This stable, crystalline solid offers a safer and more efficient means of introducing the Alloc protecting group, addressing the critical shortcomings of allyl chloroformate while retaining the synthetic advantages of the Alloc group.

Allyl Chloroformate: A Powerful Reagent Plagued by Hazardous Properties

Allyl chloroformate is a potent electrophile that reacts readily with amines to form the corresponding Alloc-protected carbamates.[3] The reaction is typically rapid and high-yielding.

Mechanism of Protection with Allyl Chloroformate:

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of allyl chloroformate. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the stable Alloc-protected amine.

However, the practical application of allyl chloroformate is fraught with difficulties:

-

High Reactivity and Instability: Its high reactivity makes it susceptible to decomposition by moisture, releasing corrosive and toxic byproducts.

-

Toxicity and Corrosivity: It is very toxic by inhalation, ingestion, and skin contact, and is corrosive to metals and tissues.

-

Flammability: As a flammable liquid with a low flash point, it presents a significant fire hazard.

-

Formation of Byproducts: The reaction produces hydrochloric acid, which must be neutralized, adding a step to the process and potentially complicating the purification of sensitive substrates.

These drawbacks necessitate stringent handling procedures, including the use of personal protective equipment and well-ventilated fume hoods, and limit its applicability in large-scale and automated synthesis.

Benzotriazol-1-yl Prop-2-enyl Carbonate: A Stable, Efficient, and Safer Alternative

Benzotriazol-1-yl Prop-2-enyl Carbonate emerges as a highly attractive alternative to allyl chloroformate. It is a stable, crystalline solid that can be easily handled and stored, immediately mitigating the significant safety concerns associated with its liquid counterpart.

The power of this reagent lies in the benzotriazole moiety, which functions as an excellent leaving group.[6][7] In peptide synthesis, N-acylbenzotriazoles are recognized as superior acylating agents compared to traditional acid chlorides.[6] This principle extends to the introduction of the Alloc group.

Mechanism of Protection with Benzotriazol-1-yl Prop-2-enyl Carbonate:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the Alloc-OBt reagent. The benzotriazole anion is an excellent leaving group, readily departing to form the stable Alloc-protected amine. The benzotriazole byproduct is weakly acidic and generally does not interfere with the reaction or require aggressive scavenging.

dot graph "Mechanism_of_Protection_with_Alloc-OBt" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Protection of an amine using Alloc-OBt."

Key Advantages of Benzotriazol-1-yl Prop-2-enyl Carbonate:

-

Enhanced Safety and Handling: As a stable, non-volatile crystalline solid, it eliminates the inhalation hazard and reduces the risk of accidental contact associated with allyl chloroformate.

-

Improved Stability: It is not sensitive to moisture and has a longer shelf-life.

-

High Purity of Products: Reactions with Alloc-OBt are clean and often lead to the formation of the desired product in high yield and purity, free from the dipeptide and tripeptide impurities that can plague other methods.[8][9]

-

Simplified Workup: The benzotriazole byproduct is easily removed during standard workup procedures.

Comparative Overview: Alloc-Cl vs. Alloc-OBt

| Feature | Allyl Chloroformate (Alloc-Cl) | Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt) |

| Physical State | Colorless liquid | White to off-white crystalline solid |

| Stability | Moisture sensitive, decomposes | Stable, not sensitive to moisture |

| Handling | Requires stringent safety precautions, volatile | Easy to handle, non-volatile |

| Hazards | Highly toxic, corrosive, flammable, water-reactive | Irritant |

| Byproducts | Hydrochloric acid (corrosive) | Benzotriazole (weakly acidic, easily removed) |

| Purity of Products | Can lead to side reactions | High purity, free of peptide impurities[8][9] |

| Applications | Solution-phase synthesis | Solution-phase and solid-phase synthesis |

Experimental Protocols

Synthesis of Benzotriazol-1-yl Prop-2-enyl Carbonate

While a detailed, peer-reviewed synthesis protocol is not widely published, a plausible and effective method involves the reaction of 1H-benzotriazole with allyl chloroformate in the presence of a base. This follows the general principle of synthesizing N-acylbenzotriazoles.

Materials:

-

1H-Benzotriazole

-

Allyl chloroformate

-

Triethylamine (TEA) or similar non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1H-benzotriazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 eq).

-

To this stirred solution, add allyl chloroformate (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Benzotriazol-1-yl Prop-2-enyl Carbonate as a crystalline solid.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Workflow for the synthesis of Alloc-OBt."

Protocol for Amine Protection using Benzotriazol-1-yl Prop-2-enyl Carbonate

This protocol is based on the conditions reported for the efficient N-protection of amino acids.[8][9]

Materials:

-

Amine substrate (e.g., an amino acid)

-

Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt)

-

Triethylamine (TEA)

-

Solvent (e.g., acetonitrile, THF, or DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen solvent.

-

Add triethylamine (1.5-2.0 eq) to the solution and stir.

-

Add Benzotriazol-1-yl Prop-2-enyl Carbonate (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature (approximately 20 °C) for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting Alloc-protected amine can be further purified by column chromatography if necessary.

dot graph "Protection_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Workflow for Alloc protection of amines."

Deprotection of the Alloc Group

The removal of the Alloc group is a well-established process that proceeds under mild, neutral conditions, ensuring the stability of other protecting groups and sensitive functionalities. The most common method involves palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.

Mechanism of Deprotection:

The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[3] The resulting carbamate is unstable and decarboxylates to liberate the free amine. A scavenger, such as phenylsilane, morpholine, or Meldrum's acid, is required to react with the allyl group and regenerate the Pd(0) catalyst.[5][10]

dot graph "Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Deprotection of the Alloc group."

Conclusion

Benzotriazol-1-yl Prop-2-enyl Carbonate represents a significant advancement in the field of amine protection. By replacing the hazardous and unstable allyl chloroformate with a stable, crystalline solid, it offers a safer, more reliable, and equally effective method for introducing the versatile Alloc protecting group. Its use simplifies handling procedures, reduces risks in the laboratory, and provides high-purity products, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in complex organic synthesis. The adoption of Alloc-OBt is a clear step towards greener, safer, and more efficient chemical manufacturing.

References

-

Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link][3]

-

Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link][6]

-

PMC. (2017). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link][7]

-

RSC Publishing. (2020). An Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link][10][11]

-

National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link][2]

Sources

- 1. 1-(ALLYLOXYCARBONYL-OXY)-1 H-BENZOTRIAZOLE CAS#: 102423-16-5 [m.chemicalbook.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Stability and shelf-life of Benzotriazol-1-yl Prop-2-enyl Carbonate

An In-depth Technical Guide Topic: Stability and Shelf-Life of Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzotriazol-1-yl Prop-2-enyl Carbonate, commonly known as Alloc-OBt, is a highly efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto primary and secondary amines. As an activated carbonate, its reactivity is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the factors governing the stability and shelf-life of Alloc-OBt. We will explore the primary degradation pathways, establish best practices for storage and handling, and detail robust analytical methodologies for purity assessment and stability monitoring. The protocols and insights presented herein are designed to ensure the integrity of the reagent, leading to more reliable and reproducible outcomes in synthetic applications.

Introduction to Benzotriazol-1-yl Prop-2-enyl Carbonate (Alloc-OBt)

Alloc-OBt is a crystalline solid belonging to the family of active carbonate esters. It is synthesized from 1-hydroxybenzotriazole (HOBt) and allyl chloroformate. Its utility stems from the excellent leaving group potential of the HOBt moiety, which facilitates the rapid and clean acylation of amine nucleophiles under mild conditions. This reaction, which forms a stable carbamate linkage, is central to its application in peptide synthesis and the protection of amine functionalities in complex molecule synthesis.[1][2] The integrity of the reagent is paramount, as the presence of degradation products can lead to side reactions, incomplete conversions, and purification challenges.

Chemical Structure:

-

IUPAC Name: 2H-benzotriazol-4-yl prop-2-enyl carbonate[3]

-

Common Name: Alloc-OBt, Allyl 1-benzotriazolyl carbonate

-

Molecular Formula: C₁₀H₉N₃O₃[3]

-

Molecular Weight: 219.20 g/mol [3]

Physicochemical Properties

A clear understanding of the reagent's physical properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | PubChem[3] |

| Molecular Weight | 219.20 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | Typical Data |

| Topological Polar Surface Area | 77.1 Ų | PubChem[3] |

| Solubility | Soluble in common organic solvents (ACN, DCM, THF, DMF); Insoluble in water. | Typical Data |

Intrinsic Chemical Stability and Degradation Pathways

The stability of Alloc-OBt is primarily dictated by the susceptibility of its activated carbonate ester linkage to nucleophilic attack, particularly by water. Understanding these pathways is crucial for defining appropriate storage conditions and predicting shelf-life.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for Alloc-OBt. The electrophilic carbonyl carbon is highly susceptible to attack by water, a common atmospheric and solvent contaminant. This reaction is irreversible and leads to the formation of 1-hydroxybenzotriazole (HOBt), allyl alcohol, and carbon dioxide. The presence of HOBt as an impurity can interfere with subsequent reactions, while the overall loss of the active reagent reduces its effective molarity.[4][5]

The rate of hydrolysis is influenced by temperature, pH (if in solution), and, most critically, the concentration of water in the reagent's microenvironment.[6] Therefore, maintaining anhydrous conditions is the single most important factor in preserving the reagent's integrity.

Caption: Primary hydrolytic degradation pathway of Alloc-OBt.

Thermal Degradation

While specific thermogravimetric data for Alloc-OBt is not widely published, activated carbonates and carbamates can undergo thermal decomposition.[7][8] The process can be complex, but elevated temperatures can accelerate decarboxylation or other rearrangement reactions.[9] Studies on related compounds suggest that decomposition kinetics are sensitive to temperature, indicating that storage at controlled, reduced temperatures is advisable to minimize thermally-induced degradation over time.[7]

Photolytic Stability

The benzotriazole moiety is a known chromophore and is used in the formulation of UV absorbers due to its high photostability.[10][11] However, prolonged exposure to high-intensity UV light can eventually lead to photochemical degradation.[12][13] While less critical than moisture, protecting the reagent from light, for example by storing it in amber vials, is a prudent measure to prevent any potential photolytic degradation.[14]

Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, the following protocols are essential for maximizing the shelf-life and ensuring the performance of Alloc-OBt.

-

Atmosphere: The reagent must be stored under a dry, inert atmosphere (e.g., Nitrogen or Argon). This is the most critical parameter to prevent hydrolytic degradation.[15]

-

Temperature: Store in a controlled, cold environment, typically between 2-8°C. Avoid freeze-thaw cycles, which can introduce atmospheric moisture into the container.[14][16]

-

Moisture Control: Store in a desiccator, even within a refrigerator, to provide an additional layer of protection against moisture ingress.[16] Use of packaging with high moisture barrier properties is recommended.

-

Light: Store in an amber glass vial or other opaque container to protect from light.[14]

-

Handling: When handling the reagent, use dry glassware and syringes.[17] It is recommended to work in a glove box or under a positive pressure of inert gas.[17] Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Analytical Methodologies for Shelf-Life Assessment

A robust quality control system relies on validated analytical methods to assess purity and monitor stability over time. The following protocols provide a framework for a self-validating system of quality assurance.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate Alloc-OBt from its primary degradant (HOBt) and other potential impurities. It serves as a stability-indicating method.[18][19]

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: Acetonitrile

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 215 nm (detects peptide-like bonds and aromatic systems)[19]

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of Alloc-OBt into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile to achieve a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Prepare a resolution solution containing both Alloc-OBt and HOBt.

-

Verify that the resolution between the two peaks is > 2.0.

-

Perform five replicate injections of a standard solution; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

5. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: Purity (%) = (Area of Alloc-OBt Peak / Total Area of All Peaks) * 100.

-

The appearance and growth of a peak corresponding to the retention time of HOBt is a direct indicator of hydrolytic degradation.

Protocol: Water Content Determination by Karl Fischer Titration

Given the extreme moisture sensitivity of Alloc-OBt, quantifying the water content is essential for shelf-life determination.[6][20]

1. Instrumentation and Materials:

-

Volumetric or Coulometric Karl Fischer Titrator. Volumetric is suitable for expected water content >0.1%, while coulometric is better for trace levels (<1000 ppm).[21]

-

Anhydrous Methanol or a suitable commercial Karl Fischer solvent.

-

Karl Fischer Titrant (e.g., Aquagent® Composite 5).

-

Water standard for titer determination (e.g., Sodium Tartrate Dihydrate).[22]

2. Titer Determination:

-

Prior to sample analysis, determine the exact water equivalence (titer) of the Karl Fischer reagent using a certified water standard.

-

Perform the determination in triplicate and use the average value. The RSD should be ≤ 2.0%.

3. Sample Analysis:

-

Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint.

-

Accurately weigh a sample of Alloc-OBt (typically 100-500 mg) and add it directly to the vessel.

-

Titrate the sample to the electrometric endpoint. The titrator will automatically calculate the water content based on the volume of titrant consumed and the pre-determined titer.

4. Acceptance Criteria:

-

For a high-purity reagent, the water content should be specified at a low level, typically < 0.1% (1000 ppm). An increase in water content over time is a leading indicator of potential degradation.

Framework for a Comprehensive Stability Study

To formally establish a re-test period or shelf-life, a structured stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[23][24][25][26]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical methods.[27][28][29][30]

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To simulate acidic conditions and force hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at RT for 4h | To simulate basic conditions and force hydrolysis. |

| Oxidation | 3% H₂O₂ at RT for 24h | To assess susceptibility to oxidative degradation. |

| Thermal | 80°C (solid state) for 48h | To identify thermally-induced degradants. |

| Photolytic | ICH Q1B conditions (UV/Vis exposure) | To confirm photostability or identify photodegradants. |

Samples from these studies are analyzed by the stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of any new peaks formed.[31]

Stability Study Workflow

A typical workflow for establishing a shelf-life combines real-time and accelerated studies.

Caption: Workflow for a formal stability study of Alloc-OBt.

Conclusion

The stability and shelf-life of Benzotriazol-1-yl Prop-2-enyl Carbonate are fundamentally governed by its sensitivity to moisture. Hydrolytic degradation is the primary pathway that compromises reagent integrity. Therefore, a multi-faceted approach centered on strict moisture exclusion is mandatory. This includes storage under an inert atmosphere, at reduced temperatures (2-8°C), and in desiccated, light-protected conditions. The implementation of robust analytical controls, specifically a stability-indicating RP-HPLC method and Karl Fischer titration for water content, provides a quantitative and reliable system for monitoring the reagent's quality over time. By adhering to these principles and protocols, researchers can ensure the validity of their starting material, leading to greater success and reproducibility in their synthetic endeavors.

References

-

Wikipedia. Karl Fischer titration. [Link]

-

American Coatings Association. Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

PubMed. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. [Link]

-

RSC Publishing. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. [Link]

-

Scharlab. Karl Fischer water content titration. [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Mettler Toledo. What Is Karl Fischer Titration? [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Guideline. [Link]

-

University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

University of Rochester. How to Store Reagents. [Link]

-

MDPI. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]

-

Research Square. Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. [Link]

-

ResearchGate. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments | Request PDF. [Link]

-

Taylor & Francis. Hydroxybenzotriazole – Knowledge and References. [Link]

-

Environment, Health & Safety. Water Sensitive Chemicals. [Link]

-

Labmal. Storage instructions for chemical reagents. [Link]

-

TU Dublin. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. [Link]

-

ACD/Labs. What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubChem. Allyl 1-benzotriazolyl carbonate. [Link]

-

PubMed. Functionalised calcium carbonate as a coformer to stabilize amorphous drugs by mechanochemical activation. [Link]

-

Journal of the American Chemical Society. Thermal Degradation of Alkyl N-Phenylcarbamates. [Link]

-

Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

PubChem. Benzotriazole carbonate. [Link]

-

PubChem. Di(1-benzotriazolyl)carbonate. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Semantic Scholar. Ester cleavage properties of synthetic hydroxybenzotriazoles in cationic monovalent and gemini surfactant micelles. [Link]

-

MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]

-

Oil & Gas Science and Technology. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. [Link]

-

ETH Zurich Research Collection. Influence of minerals on the chemical decomposition of carbamate pesticides. [Link]

-

MDPI. Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs. [Link]

-

Wikipedia. Hydroxybenzotriazole. [Link]

-

ResearchGate. Activated carbonates: Enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. [Link]

-

MDPI. Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs. [Link]

Sources

- 1. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 3. Allyl 1-benzotriazolyl carbonate | C10H9N3O3 | CID 53796165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 6. Karl Fischer water content titration - Scharlab [scharlab.com]

- 7. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol [diposit.ub.edu]

- 9. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 10. paint.org [paint.org]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Storage instructions for chemical reagents [en.hnybio.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. doras.dcu.ie [doras.dcu.ie]

- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 21. mt.com [mt.com]

- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 24. ICH Official web site : ICH [ich.org]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. m.youtube.com [m.youtube.com]

- 27. acdlabs.com [acdlabs.com]

- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biomedres.us [biomedres.us]

- 30. resolvemass.ca [resolvemass.ca]

- 31. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to Alloc-Benzotriazole: Properties and Applications in Synthesis

Abstract